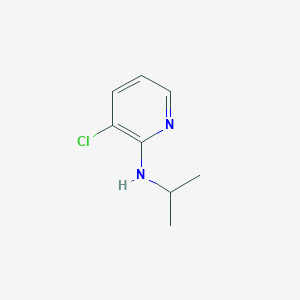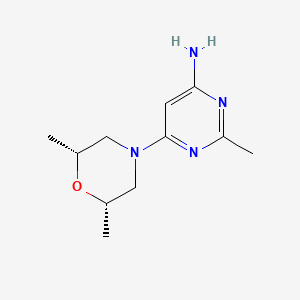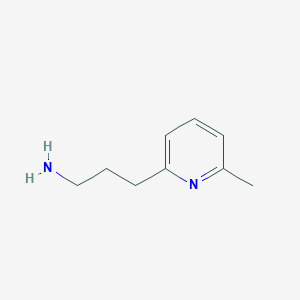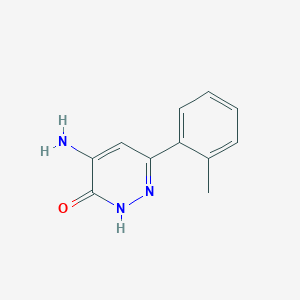
4-amino-6-(2-methylphenyl)pyridazin-3(2{H})-one
Übersicht
Beschreibung
4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one, also known as 4-amino-6-methylpyridazin-3-one, is a heterocyclic compound belonging to the pyridazinone family. It is a non-aromatic, five-membered ring compound containing two nitrogen atoms, one oxygen atom, and three carbon atoms. This compound has been studied for its potential applications in organic synthesis, medicinal chemistry, and drug design.
Wissenschaftliche Forschungsanwendungen
Herbicide Development
4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one has been explored in the field of herbicide development. Hilton et al. (1969) studied four substituted pyridazinone compounds, including a compound structurally similar to 4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one, for their inhibition of the Hill reaction and photosynthesis in barley. These compounds demonstrated phytotoxicity, suggesting potential applications as herbicides (Hilton, J. L., Scharen, A., St. John, J., Moreland, D., & Norris, K. (1969)).
Synthesis of Derivatives for Various Applications
Soliman and El-Sakka (2011) focused on synthesizing derivatives of 4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one. These derivatives have potential applications in various fields, including medicinal chemistry and material science (Soliman, M. H., & El-Sakka, S. (2011)).
Cardioactive Agent Development
Okushima et al. (1987) synthesized derivatives of 4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one and evaluated them for inotropic activity. Some derivatives showed potent positive inotropic activity, indicating potential for development into cardioactive agents (Okushima, H., Narimatsu, A., Kobayashi, M., Furuya, R., Tsuda, K., & Kitada, Y. (1987)).
Antimicrobial Activity Research
Alonazy, Al-Hazimi, and Korraa (2009) explored the synthesis of pyridazinone derivatives for antimicrobial activity. Though the results were mostly negative, this research demonstrates the chemical's potential in antimicrobial studies (Alonazy, H. S., Al-Hazimi, H. M., & Korraa, M. M. (2009)).
Inhibition of Platelet Aggregation
Estevez, Raviña, and Sotelo (1998) prepared 3(2H)-pyridazinones with amino groups and tested them as platelet aggregation inhibitors. Their research contributes to the understanding of these compounds in cardiovascular health (Estevez, I., Raviña, E., & Sotelo, E. (1998)).
Synthesis of Fused Azines
Ibrahim and Behbehani (2014) synthesized a novel class of pyridazin-3-one derivatives, demonstrating the chemical's utility in the synthesis of fused azines, which have applications in various areas of chemistry and pharmacology (Ibrahim, H. M., & Behbehani, H. (2014)).
Anticancer, Antiangiogenic, and Antioxidant Agent Synthesis
Kamble et al. (2015) synthesized derivatives of 4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one and evaluated them as anticancer, antiangiogenic, and antioxidant agents. Their research highlights the potential of these compounds in cancer treatment and prevention (Kamble, V. T., Sawant, A. S., Sawant, S. S., Pisal, P. M., Gacche, R., Kamble, S., & Kamble, V. (2015)).
Herbicidal Activities
Xu et al. (2008) synthesized 3-N-substituted amino pyridazine derivatives and evaluated their herbicidal activities. This research demonstrates the potential of 4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one derivatives in agriculture (Xu, H., Hu, X.-H., Zou, X.-m., Liu, B., Zhu, Y.-Q., Wang, Y., Hu, F.-z., & Yang, H.-z. (2008)).
Preparation of Enantiomers for Cardiotonic Agents
Cheng et al. (2019) developed methods for the separation of enantiomers of 4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one, a key intermediate for the cardiotonic agent levosimendan. This work is important for the pharmaceutical industry in the production of pure enantiomers for therapeutic use (Cheng, L., Cai, J., Fu, Q., & Ke, Y. (2019)).
Eigenschaften
IUPAC Name |
5-amino-3-(2-methylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-4-2-3-5-8(7)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLCFJAPOYVIIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-6-(2-methylphenyl)pyridazin-3(2{H})-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



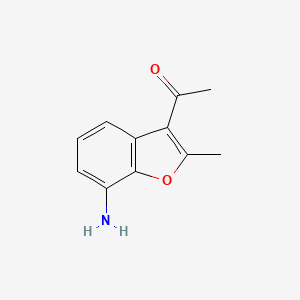
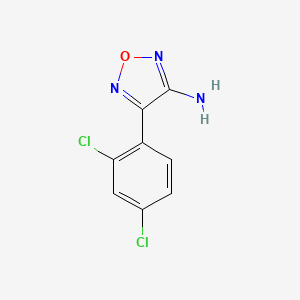

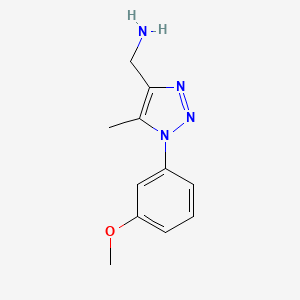
![4-Chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1460858.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460861.png)
